molecular formula C14H11ClO3 B13951099 3-Biphenylacetic acid, 4'-chloro-5-hydroxy- CAS No. 53137-07-8

3-Biphenylacetic acid, 4'-chloro-5-hydroxy-

Cat. No.: B13951099
CAS No.: 53137-07-8
M. Wt: 262.69 g/mol
InChI Key: VUQUJSBAENGCFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Biphenylacetic acid, 4’-chloro-5-hydroxy- is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol It is known for its unique structure, which includes a biphenyl core with a chloro and hydroxy substituent

Preparation Methods

The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-chlorobenzylideneacetophenone. This intermediate is then subjected to a series of reactions, including hydrolysis and oxidation, to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Biphenylacetic acid, 4’-chloro-5-hydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

3-Biphenylacetic acid, 4’-chloro-5-hydroxy- has been explored for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have investigated its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Biphenylacetic acid, 4’-chloro-5-hydroxy- can be compared with other similar compounds, such as:

Properties

CAS No.

53137-07-8

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid

InChI

InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18)

InChI Key

VUQUJSBAENGCFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.